N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-methoxyacetamide
Description
N-((4-(1H-Benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-methoxyacetamide is a benzimidazole-derived acetamide featuring a cyclohexylmethyl substituent at the 4-position of the benzimidazole core and a 2-methoxyacetamide side chain.
Properties
IUPAC Name |
N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-22-11-16(21)18-10-12-6-8-13(9-7-12)17-19-14-4-2-3-5-15(14)20-17/h2-5,12-13H,6-11H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTBWIRDDCMRMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1CCC(CC1)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-methoxyacetamide typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The cyclohexyl group is then introduced through a suitable alkylation reaction, followed by the attachment of the methoxyacetamide group via nucleophilic substitution.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can be performed on the imidazole ring or the acetamide group.
Substitution: Nucleophilic substitution reactions can occur at the methoxyacetamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and catalysts, are employed.
Major Products Formed:
Oxidation: N-oxide derivatives of the imidazole ring.
Reduction: Reduced forms of the imidazole ring or the acetamide group.
Substitution: Substituted methoxyacetamide derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its imidazole ring is particularly useful in the formation of coordination complexes with metals.
Biology: The biological applications of this compound include its potential use as a pharmacophore in drug discovery. The imidazole ring is known to interact with various biological targets, making it valuable in the design of new therapeutic agents.
Medicine: In medicine, this compound may be explored for its therapeutic properties
Industry: In industry, this compound can be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-methoxyacetamide exerts its effects depends on its molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, influencing various biological processes. The specific pathways and targets would need to be determined through experimental studies.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Table 1: Key Structural Differences and Similarities
Key Observations :
- The target compound’s cyclohexylmethyl group distinguishes it from phenyl-substituted analogues (e.g., ), likely altering steric bulk and lipophilicity.
- Methoxyacetamide provides a balance of polarity and hydrogen-bonding capacity compared to triazole (e.g., 6p ) or sulfonamide (e.g., 7a ) substituents.
- The absence of electron-withdrawing groups (e.g., sulfonyl in compound 32 ) may reduce metabolic instability in the target compound.
Key Observations :
- Cyclohexyl-containing benzimidazoles (e.g., ) often require multi-step functionalization, suggesting similar complexity for the target compound.
- Methoxyacetamide coupling may parallel the low yields seen in , necessitating optimization.
Key Observations :
- The methoxy group in the target compound could mimic electron-donating substituents in active triazole derivatives (e.g., 6p ).
- Cyclohexylmethyl may improve pharmacokinetics compared to smaller alkyl groups (e.g., butyl in compound 32 ) by reducing metabolic degradation.
Physicochemical Properties
Biological Activity
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-methoxyacetamide is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]acetamide. Its chemical structure features a benzimidazole moiety, which contributes significantly to its biological properties. The presence of the cyclohexylmethyl group and the methoxyacetamide functional group enhances its pharmacological profile.
| Property | Details |
|---|---|
| Molecular Formula | C16H21N3O |
| Molecular Weight | 273.36 g/mol |
| CAS Number | 1235266-81-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The benzimidazole structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to:
- Inhibition of microbial growth : The compound has shown potential as an antimicrobial agent by disrupting essential cellular processes in pathogens.
- Induction of apoptosis in cancer cells : Research indicates that it may activate apoptotic pathways, leading to cell death in cancerous cells.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been tested against:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values suggest that the compound is effective at low concentrations, indicating its potential as a therapeutic agent in treating infections caused by resistant strains.
Anticancer Activity
In vitro studies have evaluated the anticancer effects of this compound on several cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
Results from these studies indicate that this compound induces apoptosis and inhibits cell proliferation. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in a peer-reviewed journal assessed the antimicrobial efficacy of various benzimidazole derivatives, including this compound). The results showed that this compound had an MIC value lower than many conventional antibiotics against resistant strains of bacteria .
- Anticancer Research : In another study focusing on the anticancer properties, researchers treated MCF-7 cells with varying concentrations of this compound. The findings indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers .
Comparative Analysis with Similar Compounds
This compound can be compared with other benzimidazole derivatives such as:
| Compound | Biological Activity |
|---|---|
| Clemizole | Antihistaminic agent |
| Omeprazole | Antiulcer drug |
| Metronidazole | Antibacterial and antiprotozoal agent |
While these compounds share structural similarities, this compound exhibits unique biological activities due to its specific substitution patterns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
